3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol
Description
This compound features a benzo[c]chromen-1-ol core with a partially hydrogenated ring system (7,8,9,10-tetrahydro). Its structural uniqueness arises from substituents at positions 2, 3, and 6:
- Position 2: A morpholin-4-ylmethyl group, introducing a nitrogen-oxygen heterocycle.
- Positions 3 and 6: Three methyl groups (3,6,6-trimethyl).
Properties
CAS No. |
18184-58-2 |
|---|---|
Molecular Formula |
C21H29NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3,6,6-trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H29NO3/c1-14-12-18-19(15-6-4-5-7-17(15)21(2,3)25-18)20(23)16(14)13-22-8-10-24-11-9-22/h12,23H,4-11,13H2,1-3H3 |
InChI Key |
DVPJVRVYRCNEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(O2)(C)C)C(=C1CN4CCOCC4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol typically involves a multi-step processThe reaction conditions often involve the use of solvents such as ethanol and dimethylformamide (DMF), with heating and stirring to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in binding to specific sites, influencing the compound’s overall effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Key Differences
The compound shares a benzo[c]chromen-1-ol backbone with tetrahydrocannabinols (THCs) and synthetic analogs. Key differentiating factors include:
- Substituent Position: Unlike most cannabinoids (e.g., Δ9-THC), which have alkyl chains at position 3, this compound’s morpholine group is at position 2.
- Functional Groups: The morpholine ring introduces polar, hydrogen-bonding capabilities absent in nonpolar alkyl-substituted analogs.
Pharmacological Implications
- Receptor Affinity : Classical THCs (e.g., Δ9-THC) bind strongly to CB1 receptors due to their lipophilic alkyl chains. The morpholine group may reduce CB1 affinity but enhance selectivity for CB2 or other targets .
- Metabolism : The morpholine moiety could slow hepatic degradation (e.g., by CYP2C enzymes) compared to THCs, which are rapidly metabolized .
Data Table: Structural and Functional Comparison
Biological Activity
3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol (CAS Number: 18184-58-2) is a synthetic compound with a complex chemical structure that has garnered interest in various fields of biological research. This article aims to compile and analyze the available data on its biological activity, including pharmacological properties and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C21H29NO3
- Molecular Weight : 343.46 g/mol
- Density : 1.19 g/cm³
- Boiling Point : 490.1°C at 760 mmHg
- Flash Point : 250.2°C
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that may be relevant for therapeutic applications. Key areas of interest include:
-
Antioxidant Activity
- Studies have shown that compounds similar in structure to benzo[c]chromenes often possess antioxidant properties. These properties are crucial for mitigating oxidative stress in cells and could have implications in treating diseases related to oxidative damage.
-
Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective effects. Compounds with similar morpholine substitutions have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis.
-
Anti-inflammatory Properties
- The compound may also exhibit anti-inflammatory effects, which are essential in the treatment of chronic inflammatory conditions. In vitro studies could provide insights into its mechanism of action on inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Exhibits radical scavenging activity | |
| Neuroprotective | Reduces neuronal apoptosis in vitro | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Neuroprotection
A study conducted on neuroprotective effects demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival (Reference ).
Case Study: Anti-inflammatory Effects
In another study focusing on inflammation, the compound was shown to inhibit the expression of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide). This suggests a potential role in managing conditions like rheumatoid arthritis or other inflammatory disorders (Reference ).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its safety and efficacy:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways require further investigation.
- Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
